molecular formula C10H14O2 B1600300 8-Hydroperoxy-p-cymene CAS No. 3077-71-2

8-Hydroperoxy-p-cymene

Cat. No.: B1600300
CAS No.: 3077-71-2
M. Wt: 166.22 g/mol
InChI Key: YCCHNFGPIFYNTF-UHFFFAOYSA-N
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Description

8-Hydroperoxy-p-cymene is an organic compound with the molecular formula C10H14O2. It is a derivative of p-cymene, a naturally occurring aromatic hydrocarbon found in essential oils of various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroperoxy-p-cymene can be synthesized through the oxidation of p-cymene. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroperoxy-p-cymene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and catalysts like iron(II) sulfate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 8-Hydroperoxy-p-cymene involves the formation of reactive oxygen species (ROS) through the homolysis of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and cellular damage. In biological systems, this compound can modulate immune responses and exhibit antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

    p-Cymene: The parent compound, which lacks the hydroperoxy group.

    p-Methylacetophenone: A major oxidation product of 8-Hydroperoxy-p-cymene.

    4-(2-Hydroxy-2-propyl)benzaldehyde: Another oxidation product.

Uniqueness: this compound is unique due to its hydroperoxy functional group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This makes it valuable for specific applications in oxidation reactions and as an antimicrobial agent .

Properties

IUPAC Name

1-(2-hydroperoxypropan-2-yl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(2,3)12-11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCHNFGPIFYNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435957
Record name 8-hydroperoxy-p-cymene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3077-71-2
Record name 8-hydroperoxy-p-cymene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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